

In-Depth Technical Guide: RGB-286147 Induced Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: RGB-286147

Cat. No.: B1679313

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Introduction

RGB-286147 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and CDK-related kinases (CRKs).[1] This small molecule has demonstrated significant anti-tumor activity across a broad range of cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of **RGB-286147**-induced apoptosis, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The efficacy of **RGB-286147** has been quantified through various in vitro assays, demonstrating its potent inhibitory effects on key cell cycle regulators and cancer cell proliferation.

Table 1: Inhibitory Activity of RGB-286147 against Cyclin-Dependent Kinases

Kinase Target	IC50 (nM)
CDK1/CycB	48
CDK2/CycE	15
CDK3	10-70
CDK4/D1	839
CDK5	10-70
CDK6/D3	282
CDK7	10-70
CDK9	10-70
GSK3 β	754

IC50 values represent the concentration of **RGB-286147** required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[\[2\]](#)

Table 2: Anti-proliferative and Apoptotic Activity of RGB-286147 in HCT116 Human Colon Carcinoma Cells

Assay	Parameter	Value (nM)	Treatment Duration
Cell Viability	IC50	57	24 hours
Colony Formation	IC50	57	Not Specified
Non-cycling Cell Growth	IC50	40	Not Specified
Broad Anti-Tumor Activity (60 cell lines)	Average GI50	<10	48 hours

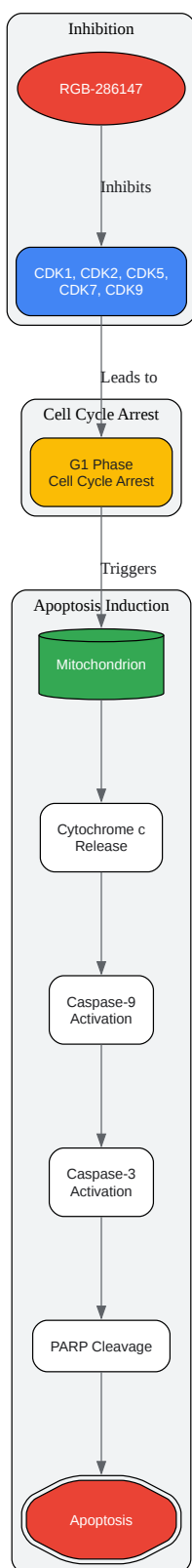
IC50 (Inhibitory Concentration 50) is the concentration of a drug that gives half-maximal response. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.[\[1\]](#)[\[2\]](#)

Core Mechanism of Action: Induction of Apoptosis

RGB-286147 exerts its anti-cancer effects primarily by inhibiting CDKs, which are crucial regulators of cell cycle progression. Inhibition of these kinases leads to a G1 phase cell cycle arrest and subsequently triggers the intrinsic pathway of apoptosis.^[1] A key indicator of apoptosis induced by **RGB-286147** is the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate for activated caspase-3.^[1]

Signaling Pathway of RGB-286147 Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by **RGB-286147**, leading to apoptotic cell death.



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RGB-286147 induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of **RGB-286147**.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect the cleavage of PARP and the expression levels of other apoptosis-related proteins.

1. Cell Lysis and Protein Extraction:

- Treat cancer cells with desired concentrations of **RGB-286147** for specified time points (e.g., 24, 48 hours).
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.
- Determine protein concentration using a BCA assay.

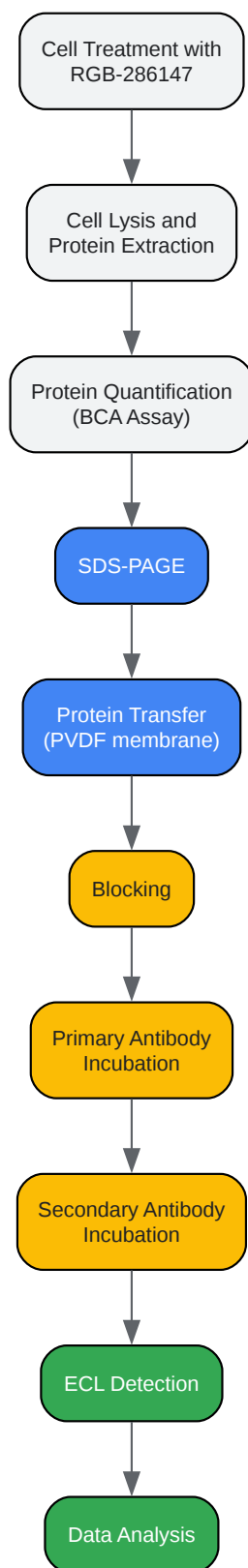
2. SDS-PAGE and Protein Transfer:

- Denature protein samples by boiling in Laemmli buffer.
- Load equal amounts of protein per lane onto a polyacrylamide gel.
- Separate proteins by electrophoresis.
- Transfer separated proteins to a PVDF membrane.

3. Immunoblotting:

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.



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Workflow for Western Blot analysis.

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

1. Cell Preparation:

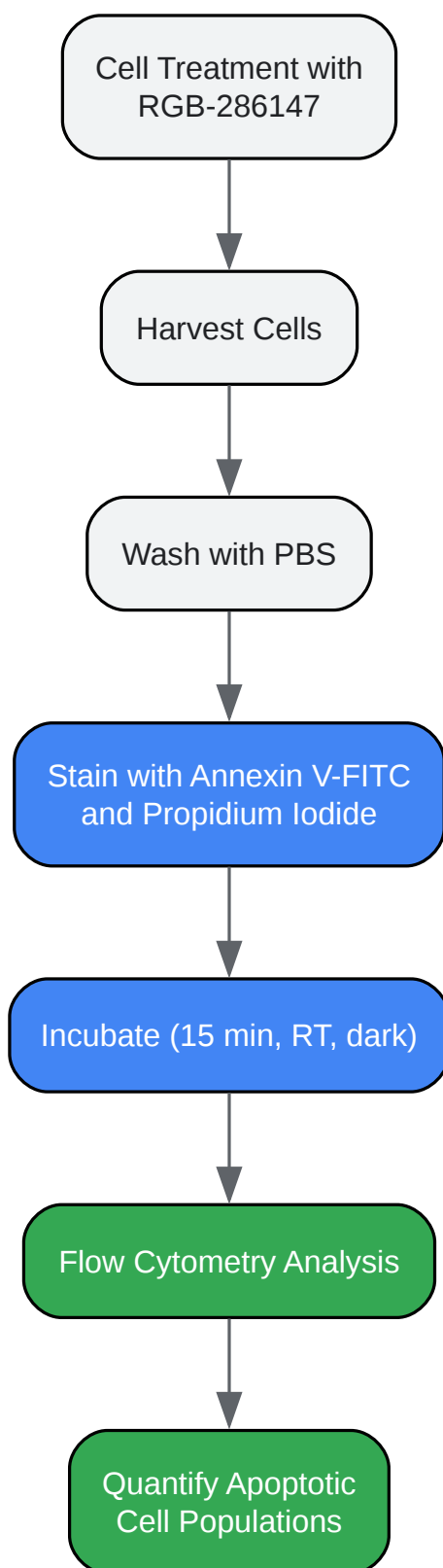
- Treat cells with **RGB-286147** as described for Western blotting.
- Harvest both adherent and floating cells.
- Wash cells with cold PBS.

2. Staining:

- Resuspend cells in 1X Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

- Analyze the stained cells using a flow cytometer.
- Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.
- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells



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Workflow for Flow Cytometry apoptosis assay.

Conclusion

RGB-286147 is a promising anti-cancer agent that effectively induces apoptosis in a variety of cancer cell lines. Its mechanism of action, centered on the inhibition of multiple CDKs, leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **RGB-286147** as a potential therapeutic. Future studies should continue to elucidate the detailed molecular interactions and downstream signaling events to fully characterize its anti-neoplastic properties.

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References

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- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [[semanticscholar.org](https://www.semanticscholar.org)]
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